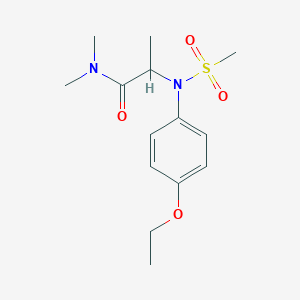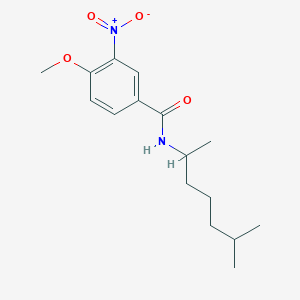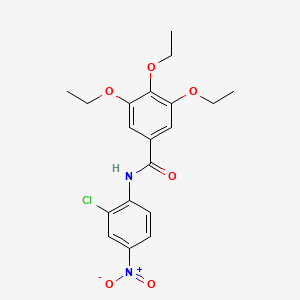![molecular formula C18H17F3N2O2S B3976474 3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3976474.png)
3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide
Overview
Description
3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. This compound is commonly referred to as TCB-2 and is a derivative of the phenethylamine hallucinogen 2C-B. TCB-2 has been found to have a unique mechanism of action and has been studied for its potential use in various research fields.
Mechanism of Action
TCB-2 is a selective agonist of the 5-HT2A serotonin receptor, which is responsible for regulating mood, cognition, and perception. When TCB-2 binds to the 5-HT2A receptor, it activates a signaling pathway that leads to the release of neurotransmitters, including dopamine and serotonin. This activation results in changes in perception, mood, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TCB-2 are similar to those of other serotonin agonists, including LSD and psilocybin. TCB-2 has been found to induce changes in perception, mood, and behavior, including alterations in sensory perception, emotional state, and thought processes. These effects are thought to be mediated by the activation of the 5-HT2A receptor and the subsequent release of neurotransmitters.
Advantages and Limitations for Lab Experiments
One advantage of using TCB-2 in lab experiments is its unique mechanism of action. TCB-2 is a selective agonist of the 5-HT2A receptor, which makes it a valuable tool for studying the function of this receptor in the brain. Additionally, TCB-2 has been found to have a relatively long duration of action, which allows for longer experimental timeframes.
One limitation of using TCB-2 in lab experiments is its potential for abuse. TCB-2 is a hallucinogenic compound and can induce changes in perception and mood. Researchers must take precautions to ensure that TCB-2 is used only for scientific purposes and not for recreational or self-experimentation.
Future Directions
There are several future directions for research involving TCB-2. One potential area of study is the development of new treatments for neurological disorders, including depression and anxiety. TCB-2 has been found to have antidepressant and anxiolytic effects in animal models, and further research is needed to determine its potential as a therapeutic agent.
Another area of future research is the study of the 5-HT2A receptor and its role in various neurological disorders. TCB-2 can be used as a tool for studying the function of this receptor and its potential as a therapeutic target.
Conclusion:
3-propoxy-N-({[2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide, or TCB-2, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in research. Its unique mechanism of action and potential therapeutic effects make it a valuable tool for studying various neurological disorders. However, its potential for abuse must be considered when using it in lab experiments. Further research is needed to determine its full potential as a therapeutic agent.
Scientific Research Applications
TCB-2 has been studied for its potential use in various research fields, including neuroscience, pharmacology, and medicinal chemistry. Its unique mechanism of action has made it a valuable tool for studying the function of serotonin receptors in the brain. TCB-2 has also been studied for its potential use in developing new treatments for various neurological disorders, including depression and anxiety.
properties
IUPAC Name |
3-propoxy-N-[[2-(trifluoromethyl)phenyl]carbamothioyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17F3N2O2S/c1-2-10-25-13-7-5-6-12(11-13)16(24)23-17(26)22-15-9-4-3-8-14(15)18(19,20)21/h3-9,11H,2,10H2,1H3,(H2,22,23,24,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYTDXSKASRQPHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC(=S)NC2=CC=CC=C2C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17F3N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(benzylsulfonyl)-4-[4-nitro-2-(trifluoromethyl)phenyl]piperazine](/img/structure/B3976395.png)

![4-(8-methyl-3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)benzoic acid](/img/structure/B3976416.png)


![N-{2-[(2,4-dichlorobenzyl)thio]ethyl}-4-methyl-3-nitrobenzenesulfonamide](/img/structure/B3976428.png)





![N-[(5-ethyl-1,3,4-oxadiazol-2-yl)methyl]-N,3-diisopropyl-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B3976476.png)
![2-methyl-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}pentanamide](/img/structure/B3976483.png)
![N-(2-isopropylphenyl)-N'-[1-(1H-tetrazol-5-yl)ethyl]succinamide](/img/structure/B3976485.png)